4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid
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Overview
Description
4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid is a complex organic compound with the molecular formula C20H18N2O3 and a molecular weight of 334.37 g/mol This compound is characterized by the presence of a quinoline ring system substituted with a phenyl group and a butanoic acid moiety
Preparation Methods
The synthesis of 4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Butanoic Acid: The final step involves the coupling of the quinoline derivative with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace a leaving group.
Scientific Research Applications
4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to downstream effects on cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which are implicated in various diseases .
Comparison with Similar Compounds
4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-quinolinecarboxylic acid share structural similarities but differ in their functional groups and biological activities.
Phenylbutanoic Acids: Compounds such as 4-phenylbutanoic acid have a similar butanoic acid moiety but lack the quinoline ring, resulting in different chemical properties and applications.
Amide Derivatives: Compounds like N-(2-phenylquinolin-4-yl)acetamide have similar amide linkages but differ in their side chains, affecting their reactivity and biological effects.
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[(2-phenylquinoline-4-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C20H18N2O3/c23-19(24)11-6-12-21-20(25)16-13-18(14-7-2-1-3-8-14)22-17-10-5-4-9-15(16)17/h1-5,7-10,13H,6,11-12H2,(H,21,25)(H,23,24) |
InChI Key |
WYUSFVVZGPDBCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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